![molecular formula C11H13ClN2O2 B2597779 N-[4-(acetylamino)phenyl]-2-chloropropanamide CAS No. 554407-08-8](/img/structure/B2597779.png)
N-[4-(acetylamino)phenyl]-2-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-chloropropanamide (NACP) is an important organic compound that is used in many scientific applications, including research, pharmaceuticals, and lab experiments. NACP is a derivative of propanamide, a three-carbon amide with a carboxylic acid group and an amine group. It is a colorless crystalline solid that is soluble in water and organic solvents. NACP is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and in the production of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
1. Histone Deacetylase Inhibition
N-acetyldinaline, a derivative related to N-[4-(acetylamino)phenyl]-2-chloropropanamide, has been identified as a histone deacetylase (HDAC) inhibitor, which induces histone hyperacetylation in cells. This process is linked to the compound's antitumor activity, particularly in colon carcinoma cells. The inhibition of HDAC is a significant early event following treatment with this compound, suggesting its potential use in cancer therapy (Kraker et al., 2003).
2. Synthesis and Antinociceptive Evaluation
The synthesis of bioisosteres and hybrids of known non-steroidal anti-inflammatory drugs (NSAIDs), including a derivative of this compound, has demonstrated significant antinociceptive and anti-inflammatory activities. This suggests its potential application in pain management (González-Trujano et al., 2018).
3. Synthesis and Antitumor Activity
A study on the synthesis of N-acyl derivatives of arylamines, including those related to this compound, has shown that these compounds retain selective antitumor activity. This suggests their potential as therapeutic agents in treating various cancers (Chua et al., 1999).
4. Inhibitory Effects on Carbonic Anhydrase
Derivatives of 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide, structurally related to this compound, have been investigated for their inhibitory effects on bovine carbonic anhydrase. These compounds show promise for medical applications due to their inhibitory activity (Arslan, 2001).
5. Binding to Human Serum Albumin
A thiadiazole derivative, closely related to this compound, has been studied for its binding characteristics with human serum albumin (HSA). Understanding this binding is crucial for pharmacokinetics and drug delivery systems (Karthikeyan et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(12)11(16)14-10-5-3-9(4-6-10)13-8(2)15/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPGHQKTWNRUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

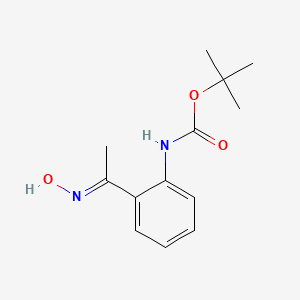
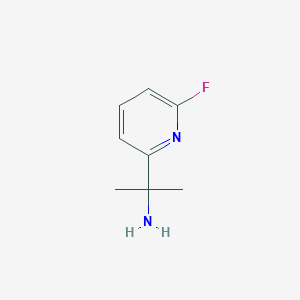
![N-[2-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2597700.png)

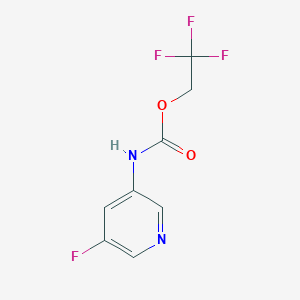

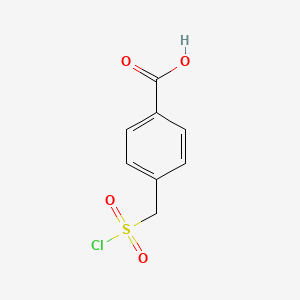
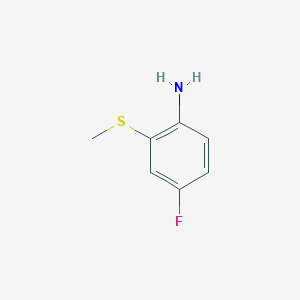
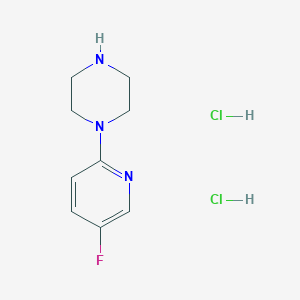
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2597712.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2597714.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597716.png)
![N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2597719.png)